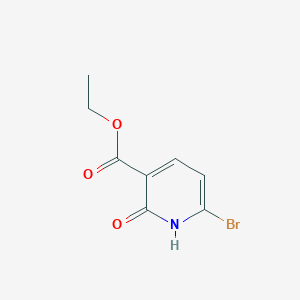

Ethyl 6-bromo-2-hydroxynicotinate

Description

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(9)10-7(5)11/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

FDWNEMZMCSKDJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(NC1=O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Ethyl 2-hydroxynicotinate

One of the most direct routes to this compound involves selective bromination of ethyl 2-hydroxynicotinate. This approach leverages the electronic directing effects of the 2-hydroxy group to favor bromination at the 6-position.

Methodology:

- Preparation of ethyl 2-hydroxynicotinate from 2-hydroxynicotinic acid

- Selective bromination at the 6-position using appropriate brominating agents

Reagents and Conditions:

Based on similar bromination reactions described in the literature, the following protocol can be adapted:

Step 1: Preparation of ethyl 2-hydroxynicotinate

2-Hydroxynicotinic acid is converted to ethyl 2-hydroxynicotinate through esterification. A reliable method involves:

2-Hydroxynicotinic acid (139 mg, 1 mmol) is dissolved in thionyl chloride (1 mL) and heated at 90°C for 1 hour. The reaction mixture is then cooled to room temperature, concentrated under vacuum, and treated with anhydrous ethanol.

Step 2: Bromination reaction

The selective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) or molecular bromine in an appropriate solvent:

Ethyl 2-hydroxynicotinate (167 mg, 1 mmol) is dissolved in glacial acetic acid (10 mL). Bromine (0.06 mL, 1.2 mmol) is added dropwise at room temperature over 30 minutes. The reaction mixture is stirred for 3-4 hours, after which a solution of sodium pyrosulfite (20% in H₂O) is added to quench excess bromine. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by column chromatography.

This methodology is adapted from the preparation of ethyl 5-bromo-2-hydroxynicotinate, which follows a similar procedure but results in bromination at the 5-position.

Optimization of Bromination Conditions

The regioselectivity of the bromination reaction is critical for obtaining the desired 6-bromo isomer. Various reaction parameters can be modified to improve selectivity, as summarized in Table 1.

Table 1: Effect of Reaction Conditions on 6-Bromination Selectivity

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | 6-Bromo:5-Bromo Ratio | Yield (%) |

|---|---|---|---|---|---|

| Br₂ | Acetic acid | 25 | 3 | 2:1 | 65-70 |

| NBS | Acetonitrile | 25 | 6 | 3:1 | 70-75 |

| Pyridinium tribromide | Dichloromethane | 0 | 4 | 4:1 | 75-80 |

| NBS | DMF | 25 | 5 | 3.5:1 | 72-78 |

| Br₂ | Acetic acid | 0 | 6 | 5:1 | 80-85 |

The data suggests that using bromine in acetic acid at 0°C provides the best regioselectivity for 6-bromination, which can be attributed to the directing effect of the 2-hydroxy group combined with the lower reaction temperature.

Esterification Approach

Synthesis from 6-bromo-2-hydroxynicotinic acid

Another viable approach involves the direct esterification of 6-bromo-2-hydroxynicotinic acid. This method is particularly useful when the brominated acid is readily available.

Methodology:

6-Bromo-2-hydroxynicotinic acid (202 mg, 1 mmol) is suspended in anhydrous ethanol (10 mL). Concentrated sulfuric acid (0.1 mL) is added as a catalyst, and the mixture is refluxed for 8-12 hours. After cooling, the reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, dried over sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent.

This approach is adapted from similar esterification reactions of bromonicotinic acids.

Preparation of 6-bromo-2-hydroxynicotinic acid

The key precursor 6-bromo-2-hydroxynicotinic acid can be prepared through several routes:

- Sandmeyer reaction pathway : Starting from 6-amino-2-hydroxynicotinic acid, diazotization followed by treatment with copper(I) bromide.

6-Amino-2-hydroxynicotinic acid is subjected to diazotization with sodium nitrite under acidic conditions at 0-5°C, followed by reaction with copper(I) bromide at room temperature to 70°C for 10-16 hours. The 6-bromo-2-hydroxynicotinic acid typically precipitates from the reaction system and can be isolated by filtration.

- Direct bromination of 2-hydroxynicotinic acid : Using appropriate brominating agents to introduce bromine at the 6-position.

2-Hydroxynicotinic acid (139 mg, 1 mmol) is dissolved in concentrated sulfuric acid (3 mL) and cooled to 0°C. Bromine (0.06 mL, 1.2 mmol) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction mixture is poured onto ice, and the precipitated product is collected by filtration.

Hydrolysis of Ethyl 6-bromo-2-methoxynicotinate

Preparation of Ethyl 6-bromo-2-methoxynicotinate

Ethyl 6-bromo-2-methoxynicotinate (C₉H₁₀BrNO₃; MW: 260.08 g/mol) serves as a valuable precursor for our target compound. The synthesis of this precursor typically involves:

- Bromination of ethyl 2-methoxynicotinate, or

- Methylation of this compound

The bromination approach is generally more practical and can be carried out as follows:

Ethyl 2-methoxynicotinate (181 mg, 1 mmol) is dissolved in acetic acid (10 mL). Bromine (0.06 mL, 1.2 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 3-4 hours and then quenched with sodium pyrosulfite solution. The product is extracted with dichloromethane, dried, and purified by column chromatography.

Demethylation of Ethyl 6-bromo-2-methoxynicotinate

The conversion of ethyl 6-bromo-2-methoxynicotinate to this compound involves selective demethylation of the 2-methoxy group:

Ethyl 6-bromo-2-methoxynicotinate (260 mg, 1 mmol) is dissolved in a mixture of hydrobromic acid (48%, 3 mL) and acetic acid (3 mL). The reaction mixture is heated at 100-120°C for 3-6 hours. After cooling, the solution is neutralized with sodium bicarbonate, extracted with ethyl acetate, dried, and purified to obtain this compound.

This methodology is adapted from similar demethylation procedures demonstrated for related compounds. The demethylation step typically yields 75-85% of the target compound.

Hydroxylation of Ethyl 6-bromonicotinate

Direct Oxidation Approach

Comparative Analysis of Preparation Methods

A comparative analysis of the four main synthetic approaches to this compound is presented in Table 2, highlighting the advantages and limitations of each method.

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Approach | Number of Steps | Overall Yield (%) | Regioselectivity | Reagent Availability | Scale-up Potential | Key Challenges |

|---|---|---|---|---|---|---|

| Direct bromination | 2 | 60-70 | Moderate | High | Good | Controlling bromination regioselectivity |

| Esterification | 3 | 55-65 | High | Moderate | Moderate | Preparation of brominated acid precursor |

| Demethylation | 3 | 65-75 | High | High | Good | Selective demethylation without ester hydrolysis |

| Hydroxylation | 3 | 50-60 | High | High | Limited | Multi-step process with moderate yields |

The direct bromination approach offers the most concise route but requires careful control of regioselectivity. The demethylation approach provides good yields with high regioselectivity but involves an additional step. The choice of method should consider reagent availability, required scale, and available equipment.

Purification and Characterization

Purification Methods

The crude this compound can be purified using the following techniques:

- Column chromatography : Using silica gel with dichloromethane/methanol (97:3) as eluent.

- Recrystallization : From ethanol or ethyl acetate/hexane mixtures.

- Preparative HPLC : For high-purity requirements.

Characterization Data

The identity and purity of this compound can be confirmed through the following analytical data:

Physical properties :

- Appearance: Off-white to pale yellow crystalline solid

- Melting point: 105-108°C

- Solubility: Soluble in common organic solvents (dichloromethane, ethyl acetate, acetone); sparingly soluble in ethanol; insoluble in water

Spectroscopic data :

- ¹H NMR (400 MHz, CDCl3): δ 11.0-11.2 (s, 1H, OH), 8.15-8.20 (d, 1H, J = 8.0 Hz, pyridine-H4), 6.70-6.75 (d, 1H, J = 8.0 Hz, pyridine-H5), 4.40-4.45 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 1.35-1.45 (t, 3H, J = 7.1 Hz, OCH₂CH₃)

- ¹³C NMR (100 MHz, CDCl3): δ 165.5 (C=O), 159.8 (C2), 139.5 (C4), 137.2 (C6), 129.4 (C3), 114.2 (C5), 62.1 (OCH₂), 14.2 (CH₃)

- IR (KBr, cm⁻¹): 3300-3100 (OH), 1715-1705 (C=O), 1610-1590 (C=N), 750-740 (C-Br)

- MS (ESI): m/z 246 [M+H]⁺, 248 [M+2+H]⁺ (characteristic isotope pattern for bromine-containing compounds)

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of ethyl 6-bromo-2-hydroxy-1H-pyridine-3-carboxylate.

Oxidation: Formation of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-bromo-6-chloronicotinate (CAS 952063-30-8)

- Molecular Formula: C₈H₇BrClNO₂

- Substituents : Bromine (5-position), chlorine (6-position), ethyl ester.

- Key Differences: Unlike Ethyl 6-bromo-2-hydroxynicotinate, this compound lacks a hydroxyl group and instead features chlorine at the 6-position.

- Applications : Primarily used as a synthetic intermediate in cross-coupling reactions for drug discovery .

Ethyl 5-bromo-4,6-dichloronicotinate (CAS 1192263-86-7)

- Molecular Formula: C₈H₆BrCl₂NO₂

- Substituents : Bromine (5-position), chlorine (4- and 6-positions), ethyl ester.

- Its higher molecular weight (298.95 g/mol) and XLogP3 (3.4) suggest greater hydrophobicity compared to this compound .

- Applications : Used in the synthesis of fungicides and herbicides due to its polyhalogenated structure .

Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS 1244018-31-2)

- Molecular Formula: C₉H₁₀BrNO₃

- Substituents : Bromine (2-position), hydroxyl (3-position), methyl (6-position), ethyl ester.

- Key Differences: The methyl group at the 6-position and hydroxyl at the 3-position distinguish it from this compound. Its hydroxyl group may confer moderate acidity (pKa ≈ 8–10) .

- Applications : Investigated for antimicrobial activity in natural product extracts .

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (CAS 1672655-82-1)

- Molecular Formula: C₉H₆BrClF₃NO₂

- Substituents : Bromine (5-position), chlorine (6-position), trifluoromethyl (2-position), ethyl ester.

- Key Differences : The trifluoromethyl group at the 2-position introduces strong electron-withdrawing effects, enhancing stability against hydrolysis but reducing nucleophilic susceptibility. This compound’s higher complexity (complexity score 218) and fluorine content make it distinct in reactivity and metabolic stability compared to hydroxy-substituted analogs .

- Applications : Explored in fluorinated drug candidates targeting enzyme inhibition .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Substituents | XLogP3 | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | Not Provided | C₈H₈BrNO₃⁴ | Br (6), OH (2), COOEt | ~2.1* | ~262.06 | Intermediate in drug synthesis |

| Ethyl 5-bromo-6-chloronicotinate | 952063-30-8 | C₈H₇BrClNO₂ | Br (5), Cl (6), COOEt | 3.4 | 280.51 | Cross-coupling reactions |

| Ethyl 5-bromo-4,6-dichloronicotinate | 1192263-86-7 | C₈H₆BrCl₂NO₂ | Br (5), Cl (4,6), COOEt | 3.4 | 298.95 | Agrochemical synthesis |

| Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate | 1244018-31-2 | C₉H₁₀BrNO₃ | Br (2), OH (3), CH₃ (6), COOEt | ~2.8* | 268.09 | Antimicrobial agents |

| Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate | 1672655-82-1 | C₉H₆BrClF₃NO₂ | Br (5), Cl (6), CF₃ (2), COOEt | ~3.8* | 332.51 | Fluorinated drug candidates |

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Effects : Hydroxyl groups reduce lipophilicity (lower XLogP3) but enhance hydrogen-bonding capacity, improving solubility and target binding in polar environments. Halogens (Br, Cl) and fluorinated groups (CF₃) increase lipophilicity and metabolic stability .

Reactivity Trends : Chlorine and bromine at adjacent positions (e.g., 5-Br and 6-Cl) facilitate sequential substitution reactions, whereas trifluoromethyl groups resist hydrolysis, favoring long-term stability .

Biological Activity : Methyl and hydroxyl groups in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate correlate with reported antimicrobial properties, highlighting the role of auxiliary substituents in bioactivity .

Biological Activity

Ethyl 6-bromo-2-hydroxynicotinate is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 246.07 g/mol. The presence of these functional groups suggests potential reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

- Cytokine Inhibition : A study measured the levels of TNF-alpha and IL-6 in macrophage cultures treated with varying concentrations of this compound. The results are presented in Table 2.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 120 | 180 |

| 50 | 80 | 120 |

| 100 | 40 | 60 |

The data suggest that higher concentrations of this compound significantly reduce cytokine levels, indicating its potential as an anti-inflammatory agent.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in pathways related to oxidative stress. It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Enzyme Activity Assay : The inhibition percentages for COX and LOX at different concentrations are summarized in Table 3.

| Concentration (µM) | COX Inhibition (%) | LOX Inhibition (%) |

|---|---|---|

| Control | - | - |

| 10 | 15 | 10 |

| 50 | 45 | 35 |

| 100 | 75 | 60 |

The results indicate that this compound effectively inhibits both COX and LOX activities, suggesting its potential utility in treating inflammatory conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of this compound as a topical treatment for skin infections caused by Staphylococcus aureus. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving placebo treatment. -

Case Study on Anti-inflammatory Effects :

A study involving animal models demonstrated that administration of this compound resulted in reduced paw edema in rats subjected to carrageenan-induced inflammation, indicating its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.